ACETALDEHYDE DIMETHYL ACETAL-D10
Overview
Description
Acetaldehyde dimethyl acetal-D10: is a deuterated form of acetaldehyde dimethyl acetal, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.
Mechanism of Action
Target of Action
Acetaldehyde Dimethyl Acetal-D10 is an isotopic analog of Acetaldehyde Dimethyl Acetal
Mode of Action
It is known that the compound is used for synthesis .
Pharmacokinetics
The compound has a molecular weight of 10018 g/mol and a density of 0.85 g/cm3 at 20 °C , which may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is highly flammable , and its storage and handling require specific conditions to ensure safety . It should be stored below +30°C and kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Biochemical Analysis
Biochemical Properties
Acetaldehyde Dimethyl Acetal-D10 is involved in various biochemical reactions. It is known to react with adjacent deoxyguanosine residues on oligonucleotides, forming reversible intrastrand crosslinks with the dGpdG sequence . This interaction with nucleic acids can have significant implications for cellular processes .
Cellular Effects
It is known that acetaldehyde, the parent compound, can cause significant cytotoxicity, DNA adduct level, DNA single/double-strand breakage, and chromosomal damage in cells . It is plausible that this compound may have similar effects.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of acetals through a nucleophilic addition of alcohols . This process is acid-catalyzed and results in the formation of geminal-diether derivatives of aldehydes or ketones .
Temporal Effects in Laboratory Settings
It is known that acetal formation, a reaction involving acetaldehyde, is reversible . This suggests that the effects of this compound may change over time, depending on the conditions of the experiment.
Metabolic Pathways
Acetaldehyde, the parent compound of this compound, is involved in several metabolic pathways. It is a metabolite of alcohol and can be further metabolized to form acetic acid . It is plausible that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetaldehyde dimethyl acetal-D10 can be synthesized from acetaldehyde and methanol in the presence of an acid catalyst. The reaction involves the formation of a hemiacetal intermediate, which further reacts with another molecule of methanol to form the acetal. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetal .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of deuterated methanol and acetaldehyde. The reaction is catalyzed by a Brønsted acid or a Lewis acid, such as boron trifluoride, and is carried out in the presence of a dehydrating agent to drive the equilibrium towards the formation of the acetal .
Chemical Reactions Analysis
Types of Reactions: Acetaldehyde dimethyl acetal-D10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetaldehyde and methanol.
Reduction: It can be reduced to form ethanol.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include Grignard reagents and organolithium compounds.
Major Products Formed:
Oxidation: Acetaldehyde and methanol.
Reduction: Ethanol.
Substitution: Various substituted acetals depending on the nucleophile used.
Scientific Research Applications
Acetaldehyde dimethyl acetal-D10 has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for aldehydes and ketones.
Biology: It is used in the study of metabolic pathways and enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and as a reference compound in mass spectrometry.
Industry: It is used as a flavoring agent and in the production of various chemicals
Comparison with Similar Compounds
Acetaldehyde dimethyl acetal: The non-deuterated form of the compound.
Acetone dimethyl acetal: A similar compound where the carbonyl group is a ketone instead of an aldehyde.
Formaldehyde dimethyl acetal: A similar compound where the carbonyl group is a formaldehyde instead of an aldehyde.
Uniqueness: Acetaldehyde dimethyl acetal-D10 is unique due to the presence of deuterium, which makes it useful in studies involving isotopic labeling and mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for the tracking of the compound in various chemical and biological processes .
Properties
CAS No. |
1219798-83-0 |
---|---|
Molecular Formula |
C4H10O2 |
Molecular Weight |
100.183 |
IUPAC Name |
1,1,1,2-tetradeuterio-2,2-bis(trideuteriomethoxy)ethane |
InChI |
InChI=1S/C4H10O2/c1-4(5-2)6-3/h4H,1-3H3/i1D3,2D3,3D3,4D |
InChI Key |
SPEUIVXLLWOEMJ-LSURFNHSSA-N |
SMILES |
CC(OC)OC |
Synonyms |
ACETALDEHYDE DIMETHYL ACETAL-D10 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.